molecular formula C17H18N2O3S B2561638 2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921862-12-6

2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

Cat. No.: B2561638
CAS No.: 921862-12-6
M. Wt: 330.4
InChI Key: BGLYJJZHPWVGND-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound features a benzenesulfonamide core with a 2,5-dimethyl substitution and an indolinone moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Biochemical Analysis

Biochemical Properties

2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The interactions of this compound with these biomolecules often involve binding to specific receptors or enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to induce apoptosis in cancer cells by activating caspases and other apoptotic pathways . Additionally, this compound may alter the expression of genes involved in cell cycle regulation and metabolic processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to their inhibition or activation. For instance, indole derivatives have been shown to inhibit enzymes like acetylcholinesterase, which is involved in neurotransmission . Additionally, this compound may modulate gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can exhibit varying degrees of stability under different conditions . Additionally, the long-term effects of this compound on cellular function may include sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects . For example, indole derivatives have been shown to induce cytotoxicity in cancer cells at higher concentrations, which could be beneficial for cancer treatment but may also pose risks of toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. This compound interacts with enzymes and cofactors that facilitate its metabolism. For instance, indole derivatives are known to undergo various metabolic transformations, including hydroxylation and conjugation reactions . These metabolic pathways can influence the bioavailability and activity of this compound in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of this compound in certain tissues or cellular compartments can affect its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, indole derivatives have been shown to localize to the mitochondria, where they can influence mitochondrial function and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the indolinone and benzenesulfonamide moieties.

    Reduction: Reduced forms of the indolinone and sulfonamide groups.

    Substitution: Halogenated derivatives of the aromatic ring.

Scientific Research Applications

2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is unique due to its specific substitution pattern and the combination of the indolinone and sulfonamide functionalities, which confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

2,5-dimethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-11-4-5-12(2)16(8-11)23(21,22)18-14-6-7-15-13(9-14)10-17(20)19(15)3/h4-9,18H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLYJJZHPWVGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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